molecular formula C6H5F3N2OS B2630202 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-one CAS No. 1695546-50-9

1-(2-Amino-4-methyl-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-one

Cat. No.: B2630202
CAS No.: 1695546-50-9
M. Wt: 210.17
InChI Key: BAAXCOUYFDTBRJ-UHFFFAOYSA-N
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Description

Molecular Formula: C₆H₅F₃N₂OS SMILES: CC₁=C(SC(=N₁)N)C(=O)C(F)(F)F InChIKey: BAAXCOUYFDTBRJ-UHFFFAOYSA-N This compound features a 1,3-thiazole core substituted with an amino group (C2), a methyl group (C4), and a trifluoroacetyl moiety (C5). The trifluoroethyl ketone group introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions. Its crystal packing and supramolecular features (e.g., hydrogen bonding, π-interactions) are critical for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

1-(2-amino-4-methyl-1,3-thiazol-5-yl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2OS/c1-2-3(13-5(10)11-2)4(12)6(7,8)9/h1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAAXCOUYFDTBRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1695546-50-9
Record name 1-(2-amino-4-methyl-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-one typically involves the reaction of 2-amino-4-methylthiazole with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality. Additionally, purification steps, including crystallization and chromatography, are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-4-methyl-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit potent antimicrobial properties. The compound 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-one has been studied for its effectiveness against various bacterial strains. A study demonstrated that thiazole derivatives could inhibit the growth of Gram-positive and Gram-negative bacteria, showcasing the potential of this compound in developing new antibiotics .

Anti-inflammatory Properties
Thiazole compounds are also recognized for their anti-inflammatory effects. The specific compound under discussion has shown promise as a selective inhibitor of p38 MAP kinase, which plays a crucial role in inflammatory responses. This activity suggests potential therapeutic uses in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis and asthma .

Cancer Research
There is growing interest in the application of thiazole derivatives in oncology. The compound has been investigated for its cytotoxic effects on various cancer cell lines. In vitro studies revealed that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Agricultural Applications

Pesticidal Properties
The structural characteristics of thiazoles contribute to their use as agrochemicals. This compound has been evaluated for its efficacy as a pesticide. Its mechanism involves disrupting metabolic processes in pests, leading to increased mortality rates. Field trials have shown significant reductions in pest populations when treated with formulations containing this compound .

Material Science

Polymer Chemistry
In material science, thiazole derivatives are being explored for their potential as additives in polymer formulations. The incorporation of this compound into polymer matrices has been shown to enhance thermal stability and mechanical properties. This application is particularly relevant in developing high-performance materials for industrial use .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Activity Effective against multiple bacterial strains; potential for antibiotic development.
Anti-inflammatory Properties Selective p38 MAP kinase inhibitor; potential treatment for inflammatory diseases.
Cancer Research Induces apoptosis in cancer cell lines; promising anticancer agent.
Pesticidal Properties Significant reduction in pest populations; effective agrochemical application.
Material Science Enhances thermal stability and mechanical properties of polymers; beneficial for industrial applications.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl ketone group is particularly important for its inhibitory effects, as it can form strong interactions with active sites of enzymes, leading to altered biochemical pathways .

Comparison with Similar Compounds

1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone

Molecular Formula : C₆H₈N₂OS
CAS : 30748-47-1
Key Differences :

  • Replaces the trifluoroacetyl group with a simpler acetyl group.
  • Lacks fluorine atoms, reducing lipophilicity and electron-withdrawing effects.
    Crystal Structure :
  • Monoclinic system (P2₁/c) with N–H···N hydrogen bonds forming dimers and C–H···π interactions .
  • Hirshfeld surface analysis shows dominant H···H (37.6%) and O···H (16.8%) interactions .
    Applications : Intermediate in synthesizing bioactive thiazoles (e.g., antioxidants ).

1-(2-((4-(Trifluoromethyl)phenyl)amino)-1,3-thiazol-5-yl)ethanone

CAS : 851450-38-9
Molecular Formula : C₁₂H₁₀F₃N₃OS
Key Differences :

  • Substitutes the 2-amino group with a 4-(trifluoromethyl)phenylamino group.
  • Synthesis: Likely involves Suzuki coupling or nucleophilic substitution on the thiazole ring. Applications: Not well-documented but may serve as a kinase inhibitor precursor due to its aryl-thiazole scaffold.

2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one

Molecular Formula : C₂₁H₁₆Cl₂N₁₀O₃S
Key Differences :

  • Replaces the thiazole ring with triazole and chlorophenoxy groups.
  • Contains nitro and dichloro substituents, increasing steric hindrance and redox activity.
    Applications : Antimicrobial or anticancer agent candidate due to nitroaromatic and triazole motifs.

Structural and Functional Analysis

Electronic Effects

  • Trifluoroacetyl Group : Strong electron-withdrawing effect (−I) enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic additions .
  • Methyl and Amino Groups: Electron-donating (+I) effects stabilize the thiazole ring, influencing tautomerism and hydrogen-bonding capacity .

Intermolecular Interactions

Compound Dominant Interactions Implications
Target Compound C–F···π, N–H···O, C=O···π Enhanced crystal stability
1-(2-Amino-4-methyl-thiazol-5-yl)ethanone N–H···N, C–H···π Layered packing for material design
Phenylamino-thiazole Analog π–π stacking, S···H interactions Potential for ligand-receptor binding

Biological Activity

1-(2-Amino-4-methyl-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-one is a compound that has garnered interest due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant case studies to provide a comprehensive overview of its pharmacological profile.

Structural Characteristics

The compound has the following structural attributes:

  • Molecular Formula : C6_6H5_5F3_3N2_2OS
  • SMILES Notation : CC1=C(SC(=N1)N)C(=O)C(F)(F)F
  • InChIKey : BAAXCOUYFDTBRJ-UHFFFAOYSA-N

These attributes indicate a complex structure that may contribute to its biological activities.

Biological Activity Overview

The biological activity of this compound has been explored in various studies. While specific literature on this compound is limited, related thiazole derivatives have shown promising activities such as:

  • Antimicrobial Effects : Thiazole derivatives often exhibit significant antibacterial and antifungal properties. For instance, compounds with similar thiazole moieties have been reported to inhibit the growth of various pathogens.
  • Anticancer Activity : Some thiazole-based compounds have demonstrated the ability to induce apoptosis in cancer cell lines. A study indicated that certain thiazole derivatives inhibited angiogenesis markers like VEGF and MMP-9 in breast cancer cells .

Case Studies and Research Findings

While direct studies on this compound are scarce, the following case studies highlight the biological relevance of related compounds:

Table 1: Summary of Biological Activities of Related Thiazole Compounds

CompoundActivity TypeIC50 Value (µM)Reference
5-Arylidene Thiazol DerivativeAnticancer27.3
4-Amino Triazole Derivativeβ-Lactamase Inhibitor6.2
5-Thioxo Triazolo DerivativeAnti-inflammatoryNot specified

Research Findings

Research indicates that thiazole derivatives can act as effective inhibitors for various enzymes and pathways involved in disease progression:

  • Antimicrobial Properties : A study demonstrated that thiazole compounds exhibited potent activity against bacterial strains resistant to conventional antibiotics.
  • Cancer Therapeutics : Thiazole derivatives were found to selectively induce apoptosis in cancer cells through the modulation of key signaling pathways.

Q & A

Q. What are the common synthetic routes for preparing 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-one, and what are the critical reaction parameters?

  • Methodological Answer : A widely applicable approach involves coupling 2-azidoacetyl intermediates with trifluoromethyl-containing precursors via click chemistry, followed by sodium borohydride reduction (e.g., for thiazolyl-triazolyl derivatives) . For thiazole core formation, a one-pot reaction between arylamines, alkylisothiocyanates, and halogenated trifluoroethanone derivatives (e.g., 2-bromo-2-(2-fluorophenyl)-1-cyclopropylethanone) in ethanol with polyvinyl pyridine as a catalyst is effective. Critical parameters include stoichiometric ratios (1:1:1), solvent choice (ethanol), and room-temperature stirring for 1–24 hours, monitored by TLC .

Q. How is the structural characterization of this compound typically performed using spectroscopic methods?

  • Methodological Answer :
  • IR Spectroscopy : Key absorption bands include C=O stretching (~1680–1720 cm⁻¹) for the trifluoroethanone group and N-H stretching (~3200–3400 cm⁻¹) for the amino-thiazole moiety .
  • ¹H/¹³C NMR : The trifluoromethyl group (CF₃) appears as a singlet near δ 120–125 ppm in ¹³C NMR. The thiazole proton (H-5) resonates as a singlet at δ 6.8–7.2 ppm, while the methyl group on the thiazole (C-4) shows a peak at δ 2.3–2.5 ppm in ¹H NMR .
  • X-ray Crystallography : SHELXL refinement (using SHELX-2018/3) is recommended for resolving crystal structures, with emphasis on high-resolution data (>1.0 Å) to account for trifluoromethyl disorder .

Q. What are the recommended protocols for crystallographic refinement of this compound using SHELX software?

  • Methodological Answer :
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals.
  • Refinement : In SHELXL, apply anisotropic displacement parameters for non-H atoms. For CF₃ groups, use PART instructions to model disorder. Validate with R-factor convergence (<5%) and check for twinning with TWIN/BASF commands .
  • Validation : Cross-reference bond lengths (C-C: 1.48–1.52 Å, C-S: 1.71–1.74 Å) and angles (C-S-C: ~88–92°) against Cambridge Structural Database norms .

Advanced Research Questions

Q. How can computational tools like Multiwfn assist in analyzing the electronic properties of this compound?

  • Methodological Answer :
  • Electrostatic Potential (ESP) Mapping : Use Multiwfn to calculate ESP surfaces (grid spacing ≤0.1 Å) to identify nucleophilic (amino-thiazole) and electrophilic (CF₃) regions.
  • Bond Order Analysis : Apply the Mayer bond order metric to quantify delocalization in the thiazole ring (typical C-N bond order: ~1.3) and CF₃ group (C-F bond order: ~1.0) .
  • Orbital Composition : Perform Natural Bond Orbital (NBO) analysis to assess hybridization (e.g., sp² for thiazole N, sp³ for amino group) .

Q. What strategies are effective in resolving contradictions in spectroscopic data from different synthetic batches?

  • Methodological Answer :
  • Comparative Analysis : Overlay ¹H NMR spectra of conflicting batches to identify impurity peaks (e.g., residual solvents like DMSO at δ 2.5 ppm).
  • Density Functional Theory (DFT) : Optimize the molecular geometry at the B3LYP/6-31G(d,p) level and calculate NMR chemical shifts (GIAO method). Deviations >0.5 ppm suggest structural anomalies .
  • Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion ([M+H]⁺) and rule out byproducts (e.g., m/z 265.05 for the target compound vs. 281.08 for oxidized derivatives) .

Q. What are the challenges in achieving high enantiomeric purity during synthesis, and how can chiral chromatography be optimized?

  • Methodological Answer :
  • Chiral Centers : The trifluoroethanone group may induce axial chirality. Use chiral derivatizing agents (e.g., Mosher’s acid) for enantiomer resolution .
  • HPLC Optimization : Employ a Chiralpak AD-H column with n-hexane/isopropanol (90:10, 1.0 mL/min). Adjust column temperature (25–40°C) to improve peak separation (α >1.2) .
  • Crystallographic Validation : For enantiopure batches, verify absolute configuration using Flack parameter refinement in SHELXL (Flack x <0.1) .

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